1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase type 9 inhibitor. This compound's structure includes a pyrimidine ring, a piperidine moiety, and a methylthio group, which contribute to its biological activity.
The compound is classified under the category of organic compounds and specifically falls within the realm of pharmaceutical agents. It is recognized by its Chemical Abstracts Service number 1353947-62-2, indicating its unique identity in chemical databases. The molecular formula is with a molecular weight of approximately 304.84 g/mol .
The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the final product in high purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, including density functional theory calculations to predict its behavior in biological systems .
The compound can participate in various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
As a phosphodiesterase type 9 inhibitor, 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride works by inhibiting the enzyme that breaks down cyclic guanosine monophosphate (cGMP). This inhibition leads to increased levels of cGMP within cells, promoting vasodilation and enhancing signaling pathways involved in various physiological processes.
This mechanism has implications for treating conditions such as erectile dysfunction and heart failure, where modulation of cGMP levels plays a crucial role in therapeutic efficacy .
While specific physical properties such as density and boiling point are not readily available for this compound, it can be inferred that:
Key chemical properties include:
Characterization through techniques like infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-VIS) can provide additional insights into functional groups present in the molecule .
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride has potential applications in:
This compound represents a significant interest area for ongoing research aimed at developing novel therapeutic agents based on its unique structural features and biological activities .
The piperidine ring introduces stereochemical complexity critical for bioactivity in this hybrid scaffold. Rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes enable enantioselective construction of the piperidine core. Using chiral phosphoramidite ligands (e.g., CKphos), this method achieves >19:1 diastereoselectivity and 94% enantiomeric excess (ee) in model systems (Table 1) [8]. The tether strategy allows incorporation of pyrimidine precursors via alkyne components, followed by chemoselective tether cleavage. Key stereocontrol arises from ligand-accelerated asymmetric induction during the alkyne insertion step, where the chiral Rh(I) complex discriminates between prochiral π-faces [4] [8].
Table 1: Ligand Screening in Rh-Catalyzed Asymmetric Cycloaddition
Ligand | 3:4 Ratio | Yield (%) | ee (%) |
---|---|---|---|
T1 | 2.7:1 | 53 | 88 |
T2 | >19:1 | 20 | 91 |
CKphos | >19:1 | 77 | 94 |
Post-cyclization modifications include hydrogenation of vinylogous amides (5% Pd/C, H₂) to install the 4-amine moiety with >19:1 diastereoselectivity, governed by the existing chiral center [8]. This methodology enables access to enantiopure N-methylpiperidine intermediates like tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353966-92-3), a precursor to the target compound [1].
Thiomethylated pyrimidine intermediates serve as linchpins for piperidine coupling. 2-(Methylthio)pyrimidin-4-amine (CAS 2183-66-6) and 6-methyl-2-(methylthio)pyrimidin-4-amine (CAS 24888-93-5) are synthesized via nucleophilic displacement of chloropyrimidines with methanethiolate, or via alkylation of thiouracil derivatives (Fig. 1A) [2] [6]. These intermediates react with activated piperidines under SNAr conditions, where the methylthio group enhances pyrimidine electrophilicity at C4 [9].
Fig. 1: Key Intermediates
(A) Thiomethylation: Cl-Pyrimidine + CH₃S⁻ → CH₃S-Pyrimidine (B) Piperidine activation: 1-Methyl-4-piperidone → 4-Aminopiperidine
The amination step employs reductive amination strategies using 1-methyl-4-piperidone (CAS 1445-73-4). Optimized conditions (NaBH₃CN, MeOH/AcOH, 23°C, 24h) achieve 91.7% yield of the 4-aminopiperidine scaffold (Table 2) [3] [10]. Alternative pathways use Leuckart-Wallach reactions or transaminase enzymes for enantioselective amine installation. The hydrochloride salt forms via HCl-mediated crystallization from ethanol/ethyl acetate mixtures [10].
Table 2: Reductive Amination Optimization
Reducing Agent | Acid Additive | Time (h) | Yield (%) |
---|---|---|---|
NaBH₄ | None | 12 | 45 |
NaBH₃CN | AcOH | 24 | 92 |
H₂ (Pd/C) | HCl | 36 | 78 |
Solvent-free microwave-assisted synthesis significantly accelerates pyrimidine-piperidine coupling. Under microwave irradiation (150°C, 30 min), the SNAr reaction between 4-chloro-6-methoxy-2-(methylthio)pyrimidine and N-methyl-4-aminopiperidine achieves 95% conversion versus 12h under conventional heating [7]. This reduces E-factors by eliminating solvent waste and decreasing energy consumption by 70% [3].
Mechanochemical methods employ high-speed ball milling for thiomethylation. Potassium carbonate-mediated methylation of 2-thiouracils with iodomethane in a mixer mill (500 rpm, 20 min) delivers 2-(methylthio)pyrimidines in 98% yield without VOC solvents [7]. Additionally, water-mediated aminations utilize piperidine hydrochlorides in aqueous suspensions at 80°C, where the substrate acts as an organic base, neutralizing HCl in situ and avoiding external bases [3].
Suzuki-Miyaura coupling enables diversification at the pyrimidine C4 position. After halogenation of 1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine, Pd(PPh₃)₄ catalyzes aryl boronic acid coupling (K₂CO₃, toluene/water, 80°C) to install biaryl motifs (Table 3) [10]. The methylthio group enhances oxidative addition efficiency at C4 due to its moderate electron-donating effect [4].
Table 3: Halogenation-Coupling Sequence
Halogenating Agent | Coupling Partner | Pd Catalyst | Yield (%) |
---|---|---|---|
NCS | PhB(OH)₂ | Pd(OAc)₂ | 65 |
NBS | 4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄ | 82 |
I₂/CuI | 3-pyridylboronate | Pd(dppf)Cl₂ | 77 |
Directed C−H functionalization of the piperidine ring uses Ru or Pd catalysts. With Ru(II) catalysts and pyridine directing groups, C2 arylation occurs regioselectively (130°C, AgOTf oxidant). For late-stage β-C−H sulfonylation, Pd(II)/bis-sulfoxide complexes enable sulfonyl group installation at the piperidine C3 position without protecting the secondary amine [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1